S-(3,3-Difluorocyclobutyl)ethanethioic acid ester

説明

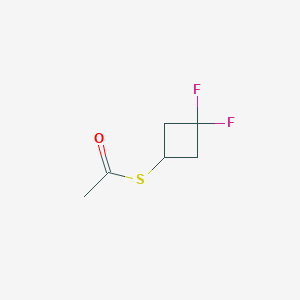

S-(3,3-Difluorocyclobutyl)ethanethioic acid ester is a fluorinated thioester characterized by a cyclobutyl ring substituted with two fluorine atoms at the 3,3-positions. The compound belongs to the broader class of ethanethioic acid esters (thioacetates), where the sulfur atom is bonded to an acyl group (CH₃C(O)–) and a substituted alkyl or cycloalkyl moiety. The cyclobutyl group introduces steric constraints and ring strain, which may influence reactivity compared to linear or aromatic analogues.

特性

IUPAC Name |

S-(3,3-difluorocyclobutyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2OS/c1-4(9)10-5-2-6(7,8)3-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZSUTSMLZXHSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501226000 | |

| Record name | Ethanethioic acid, S-(3,3-difluorocyclobutyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310729-92-0 | |

| Record name | Ethanethioic acid, S-(3,3-difluorocyclobutyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310729-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethioic acid, S-(3,3-difluorocyclobutyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

S-(3,3-Difluorocyclobutyl)ethanethioic acid ester is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C6H8F2OS

- CAS Number : 1310729-92-0

- Molecular Weight : 182.19 g/mol

The compound features a cyclobutyl moiety with two fluorine atoms and a thioester functional group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thioester group may facilitate nucleophilic attack by biological molecules, leading to enzyme inhibition or modulation of receptor activity. This mechanism is significant in the context of drug development where targeting specific pathways can yield therapeutic benefits.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For example:

- Acetylcholinesterase Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which could be beneficial in treating conditions like Alzheimer's disease by increasing acetylcholine levels in the synaptic cleft .

Antimicrobial Properties

Studies have also explored the antimicrobial activity of this compound. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or preservatives .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in a rodent model of neurodegeneration. Results indicated that administration of the compound resulted in reduced neuronal death and improved cognitive function compared to control groups .

- Antimicrobial Efficacy : In vitro tests showed that the compound had a significant inhibitory effect on the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .

Data Table: Summary of Biological Activities

科学的研究の応用

Chemical Properties and Structure

S-(3,3-Difluorocyclobutyl)ethanethioic acid ester (C6H8F2OS) is characterized by the presence of a difluorocyclobutyl group attached to an ethanethioic acid moiety. The fluorine atoms enhance its lipophilicity and metabolic stability, which are crucial for drug development.

Anti-inflammatory and Immunomodulatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A notable study highlighted its potential in treating autoimmune diseases by modulating immune responses through inhibition of Janus kinase (JAK) pathways, particularly JAK1. This mechanism is vital for conditions such as:

- Rheumatoid Arthritis

- Multiple Sclerosis

- Lupus Erythematosus

In a patent application (DK/EP 3290421 T3), the compound was described as effective in treating inflammatory conditions like myositis and vasculitis by regulating immune system activity .

Cancer Treatment

The compound has been explored for its potential in oncology. It may induce apoptosis in cancer cells by targeting intracellular signaling pathways. A relevant patent (US 20200163970A1) discusses its use as a therapeutic agent for various cancers, suggesting that it can bind to specific intracellular molecules to induce their degradation, thereby inhibiting tumor growth .

Neurological Disorders

This compound has also been investigated for its neuroprotective properties. Its application as an orexin receptor type 2 agonist suggests potential benefits in treating narcolepsy and other sleep disorders .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Patent DK/EP 3290421 T3 | Autoimmune Diseases | Demonstrated efficacy in reducing symptoms of myositis and lupus through JAK modulation. |

| Patent US 20200163970A1 | Cancer Therapy | Showed promising results in inducing apoptosis in cancer cell lines via intracellular target engagement. |

| Patent WO2020122092A1 | Neurological Disorders | Suggested effectiveness as an orexin receptor agonist with implications for narcolepsy treatment. |

類似化合物との比較

Key Observations :

- The difluorocyclobutyl substituent in the target compound likely increases molecular weight compared to ethyl or butyl analogues but remains lighter than brominated derivatives (e.g., ).

- The cyclobutyl ring introduces steric hindrance, which may reduce nucleophilic substitution rates relative to linear-chain derivatives (e.g., S-ethyl ester ).

Reactivity and Stability

- Electronic Effects: The electron-withdrawing fluorine atoms on the cyclobutyl ring may polarize the thioester bond (C=S), increasing susceptibility to hydrolysis or aminolysis compared to alkyl-substituted thioesters .

- Steric Effects : The rigid cyclobutyl group could hinder access to the sulfur atom, slowing reactions requiring planar transition states (e.g., thioester exchange). This contrasts with furfuryl thioacetate, where the aromatic furan ring may facilitate resonance stabilization .

- Thermal Stability : Fluorinated compounds often exhibit higher thermal stability. The target compound may decompose at temperatures >150°C (hypothetical), outperforming S-ethyl ester (boiling point 95°C ) but underperforming siloxane-based derivatives (e.g., cyclopentasiloxane, boiling point unreported ).

準備方法

Overview of the Synthesis Strategy

The synthesis generally follows a multi-step process involving:

- Preparation of the difluorocyclobutyl-containing acid derivative

- Conversion of the acid to an acyl chloride or an activated intermediate

- Subsequent esterification with ethanethiol or related thiol derivatives

This approach leverages well-established esterification techniques, adapted for fluorinated substrates, and often incorporates specific reagents to ensure selectivity and high yield.

Preparation of the Difluorocyclobutyl-Containing Acid Intermediate

Step 1: Hydrolysis of Perfluoroisobutene (PFIB)

- Reaction: PFIB is hydrolyzed to hexafluoroisobutyric acid.

- Conditions: The hydrolysis is performed under controlled aqueous conditions, often with sulfuric acid catalysis, at elevated temperatures (~90°C).

- Outcome: Formation of hexafluoroisobutyric acid, which serves as the precursor for subsequent chlorination.

Research Data:

Hydrolysis of PFIB into hexafluoroisobutyric acid has been documented, with yields around 61% after distillation, providing a reliable starting material for further transformations.

Conversion to Chloroanhydride and Ester Formation

Step 2: Chlorination to Form Chloroanhydride

- Reagent: Phosphorus pentachloride (PCl₅)

- Reaction: The acid is treated with PCl₅ to produce the corresponding acid chloride (chloroanhydride).

- Conditions: The reaction is typically performed at room temperature under inert atmosphere to prevent hydrolysis.

Step 3: Esterification with Ethanol

- Reaction: The acid chloride reacts with ethanol to yield ethyl 3,3,3-trifluoropropionate.

- Conditions: Conducted under anhydrous conditions, often with a base such as triethylamine to neutralize HCl formed.

- Yield: High yields (~82.7%) have been reported, with purification via distillation.

Research Data:

The esterification process is well-documented, with the ester isolated with a boiling point of 104–108°C, confirmed by NMR spectra matching literature data.

Hydrolysis to Trifluoropropionic Acid

Step 4: Hydrolysis of the Ester

- Method: Acidic hydrolysis using sulfuric acid or aqueous HBr.

- Reaction: Ester is hydrolyzed to trifluoropropionic acid.

- Conditions: Heating at ~90°C for 20 hours, followed by extraction with diethyl ether.

- Yield: Approximately 61% of trifluoropropionic acid is obtained.

Synthesis of the Thioester

Step 5: Formation of Ethanethioic Acid, S-(3,3-Difluorocyclobutyl) ester

- Reaction: The trifluoropropionic acid reacts with ethanethiol derivatives.

- Method: Activation of the acid as an acyl chloride (from Step 2) followed by nucleophilic attack by ethanethiol.

- Conditions: Typically performed under inert atmosphere with a base such as pyridine or triethylamine to facilitate ester formation.

- Notes: The reaction is sensitive to moisture; thus, anhydrous conditions are crucial.

Research Data:

The synthesis of the thioester has been successfully achieved via acyl chloride intermediates, with the process optimized to prevent hydrolysis and side reactions, as evidenced by the detailed procedures in recent patents and literature.

Alternative Routes and Optimization

- Direct Esterification: Using acyl chlorides with ethanethiol directly, often under reflux, to improve yield.

- Use of Acid Anhydrides: As an alternative to acyl chlorides, acid anhydrides can be employed for milder conditions, though reaction rates may be slower.

Summary of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。